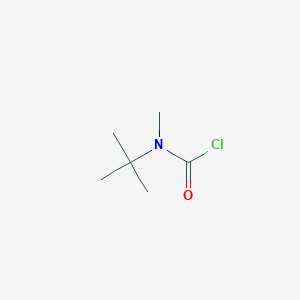

叔丁基甲基氨基甲酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-Butylmethylcarbamoyl chloride, also known as Boc-Cl, is a chemical compound that is widely used in the field of organic chemistry. It is an important reagent in the synthesis of various chemicals, including peptides, amino acids, and pharmaceuticals.

科学研究应用

Synthesis of Alkyl Halides

N-tert-butyl-N-methylcarbamoyl chloride: is utilized in the synthesis of alkyl halides through nucleophilic substitution reactions. This compound can act as an alkylating agent, transferring the alkyl group to a suitable nucleophile. The process is particularly useful in the preparation of tert-butyl derivatives, which are significant in pharmaceuticals and agrochemicals .

Ionic Liquid Formation

The compound is involved in the formation of ionic liquids, particularly as a solvent in the N-alkylation of pyrazole. Ionic liquids serve as green solvents due to their low volatility and high thermal stability. They’re used in a variety of reactions, including synthesis and catalysis .

Adsorption and Oxidation Processes

In environmental science, tert-Butylmethylcarbamoyl chloride is relevant in the adsorption and oxidation processes for the removal of contaminants like methyl tert-butyl ether (MTBE) from the environment. The compound’s structure may influence the design of adsorbents and catalysts for these processes .

Asymmetric Synthesis

This compound plays a role in the asymmetric synthesis of N-heterocycles. The tert-butyl group’s steric hindrance is advantageous in inducing chirality, which is crucial for creating enantiomerically pure substances in medicinal chemistry .

Biochemistry and Biodegradation

The tert-butyl group’s unique reactivity pattern is significant in biochemistry, particularly in biosynthetic and biodegradation pathways. It’s used to study the metabolism of xenobiotic compounds and the design of biocatalytic processes .

Optoelectronic Applications

N-tert-butyl-N-methylcarbamoyl chloride: derivatives are used in the synthesis of conducting polymers with optoelectronic properties. These materials are essential for developing nanodevices, rechargeable batteries, and electrochemical transistors .

Chemical Reaction Studies

The compound is also used in studying the kinetics and mechanisms of chemical reactions. For instance, it’s a product in the reaction between tert-butyl alcohol and hydrogen chloride, and its formation can be monitored to understand reaction pathways .

属性

IUPAC Name |

N-tert-butyl-N-methylcarbamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c1-6(2,3)8(4)5(7)9/h1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKBJDIEFNJMJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butylmethylcarbamoyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-bromophenyl)-5-phenyl-N-(thiophen-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2880836.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2880837.png)

![7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2880839.png)

![Methyl 3-[(2-hydroxy-4-methylsulfanylbutyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2880841.png)

![1-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2880842.png)

![4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B2880843.png)

![2-Cyclopropyl-5-(thiophen-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2880846.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2880848.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide](/img/structure/B2880851.png)

![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-naphthamide](/img/structure/B2880852.png)